2'-Hydroxybutyrophenone
Overview
Description
2’-Hydroxybutyrophenone is an organic compound with the chemical formula C10H12O2. It is a colorless to pale yellow solid that is insoluble in water but soluble in common organic solvents such as ethanol and ether . This compound is used in the synthesis of other organic compounds and in the fragrance industry due to its unique smell .
Preparation Methods
2’-Hydroxybutyrophenone can be synthesized through the oxidation of acetophenone. Common oxidizing agents used in this process include oxygen, hydrogen peroxide, or benzene peroxide . The reaction conditions typically involve mild temperatures and controlled environments to ensure the desired product is obtained efficiently.
In industrial settings, the preparation of 2’-Hydroxybutyrophenone often involves large-scale oxidation processes with stringent quality control measures to ensure purity and consistency of the product .
Chemical Reactions Analysis
2’-Hydroxybutyrophenone undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the compound to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert 2’-Hydroxybutyrophenone into alcohol derivatives.
Substitution: The hydroxyl group in 2’-Hydroxybutyrophenone can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions vary based on the specific reagents and conditions employed .
Scientific Research Applications
2’-Hydroxybutyrophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research has explored its potential role in drug development due to its biological activities.
Industry: It is used in the fragrance industry to impart unique scents to products.
Mechanism of Action
The mechanism of action of 2’-Hydroxybutyrophenone involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. The compound’s anticancer effects are believed to involve the inhibition of specific enzymes and signaling pathways that promote cancer cell proliferation.
Comparison with Similar Compounds
2’-Hydroxybutyrophenone is structurally similar to other hydroxyketones, such as hydroxyacetophenones and hydroxybenzophenones . its unique properties, such as its specific solubility and reactivity, distinguish it from these compounds. Similar compounds include:
Hydroxyacetophenones: Used in the synthesis of pharmaceuticals and fine chemicals.
Hydroxybenzophenones: Commonly used in the production of dyes and fragrances.
Properties
IUPAC Name |
1-(2-hydroxyphenyl)butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-5-9(11)8-6-3-4-7-10(8)12/h3-4,6-7,12H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDQIKIAWOAOFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183070 | |
Record name | 2'-Hydroxybutyrophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2887-61-8 | |
Record name | 2-Hydroxybutyrophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2887-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenjuntong | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002887618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Hydroxybutyrophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-hydroxybutyrophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.864 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENJUNTONG | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3R09N552F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2'-hydroxybutyrophenone interact with metal ions, and what are the structural implications?
A1: this compound acts as a bidentate ligand, coordinating with metal ions like oxovanadium(IV) through its oxygen atoms. [, ] This interaction typically forms a five-coordinate square-pyramidal geometry around the vanadium center. [] The specific geometry can be influenced by the presence of other ligands in the complex. []
Q2: How does the structure of this compound derivatives affect their anti-oomycete activity?
A2: Research on Fenjuntong, a fungicide containing this compound, reveals key structure-activity relationships:
- Hydroxyl Group: The presence of the hydroxyl group is crucial for activity, and its sulfonylation enhances potency. []
- Carbonyl Chain Length: The length of the ketone carbonyl chain significantly influences the anti-oomycete activity. []
- Methoxy Group: The presence of a methoxy group in the molecule's structural skeleton correlates with increased activity. []
Q3: What analytical techniques are employed to characterize this compound and its metal complexes?
A3: Several techniques are used to characterize this compound and its complexes:
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